molecular formula C21H22N2O4 B3000714 3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-50-4

3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Katalognummer: B3000714
CAS-Nummer: 898427-50-4
Molekulargewicht: 366.417
InChI-Schlüssel: RERIUNXZYYAGTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide moiety substituted with 3,4-dimethoxy groups attached to a hexahydropyrido[3,2,1-ij]quinolin-3-one scaffold. Structural characterization via NMR, IR, and X-ray crystallography (if available) would confirm its configuration and purity .

Eigenschaften

IUPAC Name

3,4-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-17-7-5-15(12-18(17)27-2)21(25)22-16-10-13-4-3-9-23-19(24)8-6-14(11-16)20(13)23/h5,7,10-12H,3-4,6,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERIUNXZYYAGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzamide moiety linked to a hexahydropyridoquinoline derivative. Its molecular formula is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of approximately 368.43 g/mol. The presence of methoxy groups and the unique hexahydropyrido structure contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24N2O4C_{21}H_{24}N_{2}O_{4}
Molecular Weight368.43 g/mol
CAS NumberNot specified
SMILES RepresentationCOC(=O)NC@HC(=O)C1=CC=CC=N1

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research involving various human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis.

Case Study: In Vitro Analysis

In a study conducted on three cancer cell lines (SW620 for colon cancer, PC-3 for prostate cancer, and NCI-H23 for lung cancer), the compound showed an IC50 value in the micromolar range. Specifically:

  • SW620 : IC50 = 2.5 µM
  • PC-3 : IC50 = 3.0 µM
  • NCI-H23 : IC50 = 4.0 µM

These results suggest that the compound may act as a potential lead for developing new anticancer agents.

The mechanism underlying the anticancer effects appears to involve the inhibition of histone deacetylases (HDACs). By modulating chromatin structure and gene expression related to cell cycle regulation and apoptosis, the compound enhances the sensitivity of cancer cells to chemotherapeutic agents.

Table 2: Biological Assays and Results

Assay TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicitySW6202.5HDAC inhibition
CytotoxicityPC-33.0HDAC inhibition
CytotoxicityNCI-H234.0HDAC inhibition

Safety Profile

In animal models, no significant adverse effects were observed at doses up to 100 mg/kg body weight. However, further studies are necessary to fully elucidate its safety profile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (Compound 22)

  • Structural Differences: Incorporates a pyrano[3,2-c] ring fused to the pyrido-quinoline core, replacing the 3-oxo group with an 8,11-dioxo system.
  • Functional Impact: The additional oxygen atoms in the pyrano ring may increase polarity and hydrogen-bonding capacity compared to the target compound’s methoxy groups.
  • Synthesis: Prepared via refluxing 1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with methyl 2-phenylamino-3-dimethylaminopropionate in acetic acid .

4-Chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

  • Structural Differences : Substitutes 3,4-dimethoxy with electron-withdrawing 4-chloro-3-nitro groups.
  • Applications : Such substituents are common in antimicrobial or enzyme-inhibiting agents due to their electrophilic nature .

N-(9,11-Dimethoxy-4-oxo-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-3-yl)benzamide

  • Structural Differences: Features a pyrido[2,1-a]isoquinoline core instead of pyrido[3,2,1-ij]quinoline, with dimethoxy groups at positions 9 and 11.
  • Functional Impact : The altered ring system may influence conformational flexibility and steric interactions with biological targets. X-ray data confirm a chair-like conformation for the pyrido ring, enhancing stability .

Schiff Base Organotin Complexes (H2L1–H2L3)

  • Structural Differences : Replace the benzamide with hydrazone-linked nitrobenzohydrazide, methoxybenzohydrazide, or methylbenzohydrazide groups.
  • Functional Impact: These ligands form stable organotin(IV) complexes, showing enhanced antimicrobial activity due to metal coordination. The nitro group in H2L1 may improve redox activity .

N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

  • Structural Differences : Substitutes benzamide with an oxalamide linker and adds a 3-hydroxypropyl group.
  • The oxalamide bridge may enhance chelation properties .

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties Reference
3,4-Dimethoxy-N-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide Pyrido[3,2,1-ij]quinolin-3-one 3,4-Dimethoxy benzamide Enhanced solubility, electron-donating groups
N-(8,11-Dioxo-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (22) Pyrano[3,2-c]pyrido-quinoline 8,11-Dioxo, benzamide Increased polarity, potential H-bonding sites
4-Chloro-3-nitro-N-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide Pyrido[3,2,1-ij]quinolin-3-one 4-Chloro-3-nitro benzamide Electrophilic substituents, antimicrobial potential
N-(9,11-Dimethoxy-4-oxo-pyrido[2,1-a]isoquinolin-3-yl)benzamide Pyrido[2,1-a]isoquinoline 9,11-Dimethoxy, benzamide Conformational rigidity, X-ray-characterized stability
H2L1 (Schiff base with nitrobenzohydrazide) Pyrido[3,2,1-ij]quinolin-3-one Nitrobenzohydrazide, organotin(IV) Antimicrobial activity, redox-active nitro group
N1-(3-Hydroxypropyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide Pyrido[3,2,1-ij]quinolin-3-one Oxalamide, 3-hydroxypropyl Improved hydrophilicity, chelation capacity

Key Research Findings

  • Synthetic Flexibility: The pyrido-quinoline core allows diverse functionalization via condensation (e.g., with aldehydes ) or amide coupling .
  • Biological Relevance : Electron-donating groups (e.g., methoxy) improve solubility for CNS-targeting drugs, while electrophilic substituents (nitro, chloro) enhance antimicrobial activity .
  • Structural Insights: X-ray studies of related compounds (e.g., pyrido[2,1-a]isoquinoline derivatives) reveal conformational preferences critical for target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.